Protionamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Protionamide has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of thioamide chemistry and reactivity.

Medicine: Primarily used in the treatment of MDR tuberculosis and leprosy.

Industry: Utilized in the development of new pharmaceutical formulations to improve drug delivery and efficacy.

Mécanisme D'action

Protionamide exerce ses effets en inhibant la synthèse des acides mycoliques, qui sont des composants essentiels de la paroi cellulaire des mycobactéries . C’est un promédicament qui nécessite une activation par l’enzyme EthA des mycobactéries. Une fois activé, il inhibe l’enzyme InhA, ce qui perturbe la synthèse de l’acide mycolique et provoque finalement la mort cellulaire .

Analyse Biochimique

Biochemical Properties

Protionamide plays a pivotal role in biochemical reactions, particularly in the treatment of tuberculosis and leprosy .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Protionamide peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique la réaction de la 2-propylpyridine avec le dithiocarbonyl diimidazole pour former le thioamide correspondant . Les conditions de réaction comprennent généralement un solvant tel que le dichlorométhane et une plage de température de 0 à 25 °C.

Méthodes de production industrielle : La production industrielle de this compound implique souvent l’utilisation de dispersions solides pour améliorer sa solubilité et sa biodisponibilité. Par exemple, le this compound peut être combiné à du polyéthylène glycol ou de la polyvinylpyrrolidone pour former des dispersions solides, ce qui améliore considérablement son taux de dissolution et sa solubilité .

Analyse Des Réactions Chimiques

Types de réactions : Protionamide subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Il peut être réduit pour former les amines correspondantes.

Substitution : this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle pyridine.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés en milieu basique.

Principaux produits :

Oxydation : Sulfoxydes et sulfones.

Réduction : Amines.

Substitution : Divers dérivés de pyridine substitués.

4. Applications de la recherche scientifique

This compound a un large éventail d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

Protionamide est souvent comparé à l’éthionamide, un autre thioamide utilisé dans le traitement de la tuberculose . Les deux composés partagent un mécanisme d’action similaire, mais le this compound est généralement mieux toléré et moins toxique . D’autres composés similaires comprennent l’isoniazide et la pyrazinamide, qui ciblent également la synthèse de l’acide mycolique mais diffèrent par leur structure chimique et leurs cibles enzymatiques spécifiques .

Composés similaires :

- Éthionamide

- Isoniazide

- Pyrazinamide

Les propriétés uniques de this compound, telles que sa tolérance améliorée et son efficacité dans le traitement de la tuberculose MDR, en font un composé précieux dans la lutte contre les infections mycobactériennes .

Activité Biologique

Protionamide (PTH) is a second-line anti-tuberculosis drug primarily used to treat multidrug-resistant tuberculosis (MDR-TB). Its mechanism of action, pharmacokinetics, and biological activity have been extensively studied, revealing significant insights into its efficacy and resistance mechanisms.

This compound is a prodrug that requires metabolic activation to exert its antibacterial effects. Upon administration, it is converted into its active metabolite, this compound sulphoxide, which inhibits the synthesis of mycolic acids in the mycobacterial cell wall by targeting the enoyl-acyl carrier protein reductase component (InhA) of the fatty acid synthase II pathway. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death .

The activation of this compound is mediated by the ethA-encoded monooxygenase in Mycobacterium tuberculosis (Mtb), similar to how ethionamide is activated. Genetic mutations in the ethA gene are known to confer resistance to this compound, highlighting the importance of understanding these mechanisms for effective treatment strategies .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : After oral administration, this compound is rapidly absorbed with a bioavailability of approximately 90%. Peak plasma concentrations (Cmax) are achieved within 0.75 hours post-dose .

- Distribution : It effectively penetrates lung tissue, achieving concentrations that are 80-90% of those found in plasma. This compound also crosses the blood-brain barrier and is present in sputum .

- Metabolism : The drug is metabolized into this compound sulphoxide, which retains bactericidal activity. Its half-life is approximately two hours .

- Elimination : this compound and its metabolites are primarily excreted via urine, with minimal renal clearance data available for patients with impaired renal function .

Biological Activity and Efficacy

This compound has demonstrated significant bactericidal activity against Mtb in various studies:

- In vitro Studies : Research indicates that this compound exhibits a strong bactericidal effect comparable to other anti-TB agents. It has been shown to effectively reduce Mtb viability in culture .

- Clinical Efficacy : A study employing population pharmacokinetics found that a fixed dose of 750 mg/day was optimal for achieving treatment efficacy in MDR-TB patients, particularly those with lower minimum inhibitory concentration (MIC) values .

Resistance Mechanisms

Resistance to this compound can arise through several genetic mutations:

- Mutations in the ethA gene are the most significant contributors to this compound resistance.

- Alterations in the inhA promoter region can lead to overexpression or modification of InhA, further contributing to resistance .

Case Studies

- Study on Resistance Mechanisms : A study analyzed PTH-resistant Mtb isolates and identified several novel genes associated with decreased susceptibility to thioamides, including ethR, mshA, and ndh. This underscores the complexity of resistance development and the need for ongoing surveillance .

- Population Pharmacokinetics Study : In a cohort of MDR-TB patients, researchers developed a population PK model for this compound. They found that dosing regimens significantly influenced treatment outcomes, emphasizing the importance of tailored therapy based on individual patient characteristics .

Summary Table of Key Findings

| Parameter | Value/Description |

|---|---|

| Bioavailability | ~90% |

| Cmax | 811.1 ± 380.6 µg/ml after 250 mg |

| Tmax | Median 0.75 hours |

| Half-life | ~2 hours |

| Primary Metabolite | This compound sulphoxide |

| Mechanism of Action | Inhibition of mycolic acid synthesis via InhA |

| Resistance Mechanisms | Mutations in ethA and inhA |

Propriétés

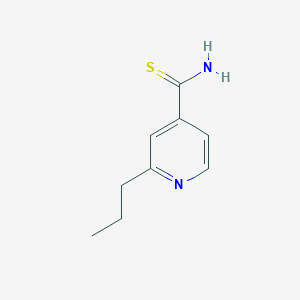

IUPAC Name |

2-propylpyridine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-2-3-8-6-7(9(10)12)4-5-11-8/h4-6H,2-3H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDIULHPQTYCLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CC(=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045940 | |

| Record name | Prothionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14222-60-7 | |

| Record name | Prothionamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14222-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protionamide [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014222607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protionamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12667 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Protionamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prothionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTIONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76YOO33643 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.